N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide
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Description
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated methods for synthesizing compounds with structures similar to N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide. These synthesis methods often aim to explore the antimicrobial activities of such compounds. For instance, the study by Sarvaiya, Gulati, and Patel (2019) presents a synthesis approach for arylazopyrazole pyrimidone clubbed heterocyclic compounds, showing their potential antimicrobial activity against various bacteria and fungi Sarvaiya, Gulati, & Patel, 2019. Another research effort by Azab, Youssef, and El-Bordany (2013) focuses on creating novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents Azab, Youssef, & El-Bordany, 2013.
Potential Utility in Antimicrobial and Antibacterial Applications
The development of heterocyclic compounds, particularly those incorporating the oxazepine ring system, is of significant interest due to their potential utility in antimicrobial and antibacterial applications. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, exploring their structural properties through spectroscopic, X-ray diffraction, and DFT studies, highlighting their potential in nonlinear optical (NLO) applications Almansour et al., 2016.
properties
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-5-7-21(27)24-16-8-11-18(12-9-16)32(29,30)25-17-10-13-20-19(14-17)26(6-2)22(28)23(3,4)15-31-20/h8-14,25H,5-7,15H2,1-4H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHVCIVTXOYYIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide |
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